molecular formula C26H28ClNO B109984 Toremifene CAS No. 89778-29-0

Toremifene

Numéro de catalogue B109984
Numéro CAS: 89778-29-0
Poids moléculaire: 406 g/mol
Clé InChI: XFCLJVABOIYOMF-QPLCGJKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) used primarily in the treatment of advanced breast cancer . It is used to treat metastatic breast cancer (cancer that has spread) that is hormone-receptor positive in women who have already stopped menstruating (postmenopausal) . Many of the breast cancer tumors will grow when estrogen is available in the body. This medicine blocks the effects of the estrogen hormone .


Molecular Structure Analysis

Toremifene has a molecular formula of C26H28ClNO . It is a nonsteroidal triphenylethylene derivative . Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected .


Chemical Reactions Analysis

Toremifene undergoes various metabolic reactions in the body. The main routes of phase-I modifications involve carboxylation of the chlorinated side chain, N-demethylation, and hydroxylation in different positions .

Applications De Recherche Scientifique

Breast Cancer Treatment

Toremifene is a selective estrogen receptor modulator (SERM) that has been shown to have comparable efficacy to tamoxifen in the treatment of premenopausal breast cancer. It is used in the adjuvant treatment to inhibit estrogen binding to estrogen receptors, which is effective in reducing breast cancer recurrence rates. Studies have compared the safety and side effects of Toremifene to tamoxifen, finding similar effects on the female genital system and quality of life .

Oral Bacterial Infections

Research has explored the repurposing of Toremifene for the treatment of oral bacterial infections. It has been found effective against pathogens like Porphyromonas gingivalis and Streptococcus mutans, inhibiting growth and preventing biofilm formation. Toremifene also shows potential in eradicating preformed biofilms and preventing biofilm formation on titanium surfaces, indicating its use in dental care and implantology .

Prostate Cancer Prevention

Toremifene is under investigation as a preventative agent for prostate cancer in men with high-grade prostatic intraepithelial neoplasia and no evidence of prostate cancer. This application leverages its SERM properties to potentially inhibit cancerous developments in the prostate .

Endocrine Therapy Side Effects Management

In endocrine therapy for breast cancer, Toremifene is considered for its potential to manage side effects commonly associated with tamoxifen, such as hot flashes, endometrial hyperplasia, or uterine cancer. Its role in reducing these adverse events makes it a valuable alternative in patient care .

Antibiotic Resistance Combatant

The ability of Toremifene to act against antibiotic-resistant bacteria makes it a candidate for addressing the growing concern of antibiotic resistance. Its effectiveness in disrupting bacterial membranes could lead to new antibacterial agents, especially in the context of oral health .

Membrane-Damaging Agent

Studies have indicated that Toremifene’s mode of action against bacteria involves membrane damage. This property can be harnessed to develop new treatments that target the integrity of bacterial cell membranes, offering a different approach from traditional antibiotics that target DNA, RNA, or protein synthesis .

Mécanisme D'action

Target of Action

Toremifene is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) primarily used to treat certain breast cancers . Its primary targets are estrogen receptors . These receptors play a crucial role in the growth and development of certain types of breast cancer .

Mode of Action

Toremifene interacts with its targets, the estrogen receptors, by binding to them . This binding can exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . Toremifene possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue. It also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Biochemical Pathways

Toremifene’s mode of action affects the estrogen signaling pathway . By binding to estrogen receptors, it can inhibit the growth-stimulating effects of estrogen on tumors . This can lead to a decrease in the proliferation of estrogen receptor-positive breast cancer cells .

Pharmacokinetics

Toremifene is well absorbed and has good bioavailability . It is extensively metabolized in the liver, principally by CYP3A4 to N-demethyltoremifene, a weak antiestrogen . The drug is primarily excreted in the feces, with about 10% excreted in the urine over a one-week period . The time to peak serum concentration is less than 3 hours . The elimination half-life of Toremifene is approximately 5 to 7 days .

Result of Action

The result of Toremifene’s action is the inhibition of the growth of estrogen receptor-positive breast cancer cells . This is achieved by blocking the activity of estrogen, a female hormone, in the breast. This may stop the growth of some breast tumors that need estrogen to grow .

Action Environment

The action, efficacy, and stability of Toremifene can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval and strong CYP3A4 inhibitors should be avoided as they can affect the action of Toremifene .

Safety and Hazards

Toremifene can cause a range of side effects, such as hot flashes, endometrial hyperplasia or uterine cancer, ovarian cyst formation, and thromboembolic disease . In case of exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Propriétés

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLJVABOIYOMF-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89778-27-8 (citrate (1:1))
Record name Toremifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023689
Record name Toremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.09e-04 g/L
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors.
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Toremifene

CAS RN

89778-26-7
Record name Toremifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89778-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toremifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108-110 °C, 108 - 110 °C
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toremifene
Reactant of Route 2
Reactant of Route 2
Toremifene
Reactant of Route 3
Toremifene
Reactant of Route 4
Toremifene
Reactant of Route 5
Reactant of Route 5
Toremifene
Reactant of Route 6
Toremifene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.